An In-depth Technical Guide to 2-Bromo-7-iodo-9H-fluorene
An In-depth Technical Guide to 2-Bromo-7-iodo-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Bromo-7-iodo-9H-fluorene (CAS No: 123348-27-6). This di-halogenated fluorene derivative is a valuable building block in organic synthesis, particularly for the development of novel materials for organic electronics and as an intermediate for pharmacologically active molecules.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₈BrI | PubChem[2] |
| Molecular Weight | 371.01 g/mol | PubChem[2] |
| CAS Number | 123348-27-6 | PubChem[2] |
| InChI Key | GWUPMAMGLLLLHO-UHFFFAOYSA-N | PubChem[2] |
| Canonical SMILES | C1C2=C(C=C(C=C2)Br)C3=C1C=C(C=C3)I | PubChem[2] |
| Appearance | White to Orange to Green powder to crystal | CymitQuimica[3] |
| Purity | 95.0% - 98% | CymitQuimica, Sigma-Aldrich[1][3] |
| Storage Temperature | Room Temperature | Sigma-Aldrich[1] |
Note: Most physical properties such as melting point, boiling point, and solubility are not experimentally determined in available literature. For a related compound, 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene, a melting point of 141-145 °C has been reported.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2-Bromo-7-iodo-9H-fluorene is not explicitly detailed in the reviewed literature. However, based on the synthesis of similar asymmetrically 2,7-disubstituted fluorenes, a plausible synthetic route starting from the readily available 2,7-dibromo-9H-fluorene can be proposed. This involves a selective monolithiation followed by iodination.
Proposed Synthesis of 2-Bromo-7-iodo-9H-fluorene:
Reaction Scheme:
Detailed Experimental Protocol:
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Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2,7-dibromo-9H-fluorene (1.0 eq) and anhydrous tetrahydrofuran (THF).
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Monolithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. To this stirred solution, n-butyllithium (n-BuLi) (1.0 eq) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
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Iodination: A solution of iodine (I₂) (1.1 eq) in anhydrous THF is prepared separately and added dropwise to the reaction mixture at -78 °C.
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Quenching and Work-up: After the addition of iodine is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine.
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Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium thiosulfate, water, and brine.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-Bromo-7-iodo-9H-fluorene.
Characterization: The structure and purity of the synthesized compound would be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Reactivity and Synthetic Utility
The key feature of 2-Bromo-7-iodo-9H-fluorene is the differential reactivity of the two halogen substituents. The carbon-iodine bond is significantly weaker and more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C7 position, leaving the C2-bromo group intact for subsequent transformations.
This selective reactivity makes 2-Bromo-7-iodo-9H-fluorene a versatile building block for the synthesis of complex, asymmetrically substituted fluorene derivatives. Common cross-coupling reactions that can be selectively performed at the iodo position include:
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.[4]
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Heck Coupling: Reaction with alkenes to form substituted alkenes.[5]
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Stille Coupling: Reaction with organostannanes.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
The following diagram illustrates the synthetic potential of 2-Bromo-7-iodo-9H-fluorene, highlighting the selective functionalization at the C7 position.
Caption: Synthetic pathways from 2-Bromo-7-iodo-9H-fluorene.
Potential Applications
Given the properties of the fluorene core and the versatility of its di-halogenated nature, 2-Bromo-7-iodo-9H-fluorene is a promising candidate for several applications:
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Organic Electronics: Fluorene derivatives are well-known for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their high fluorescence quantum yields and good charge transport properties.[6][7] The ability to introduce different functional groups at the C2 and C7 positions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.[8]
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Drug Development: The fluorene scaffold is present in a number of biologically active compounds. Halogenated aromatic compounds are common in medicinal chemistry, and the bromo and iodo substituents can serve as handles for the introduction of various pharmacophores.[7] Research has shown that some fluorene derivatives exhibit antifungal and antibiofilm activity.[9]
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Fluorescent Probes: The inherent fluorescence of the fluorene core makes its derivatives suitable for the development of fluorescent probes for biological imaging.[6]
Safety and Handling
2-Bromo-7-iodo-9H-fluorene is classified as an irritant, causing skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]
References
- 1. 2-Bromo-7-iodo-9H-fluorene | 123348-27-6 [sigmaaldrich.com]
- 2. 2-Bromo-7-iodo-9H-fluorene | C13H8BrI | CID 14290982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 123348-27-6: 2-Bromo-7-iodo-9H-fluorene | CymitQuimica [cymitquimica.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 8. nbinno.com [nbinno.com]
- 9. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
